2-(Oxazolo[4,5-b]pyridin-2-yl)aniline 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 95308-00-2
VCID: VC8334228
InChI: InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H,13H2
SMILES: C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

2-(Oxazolo[4,5-b]pyridin-2-yl)aniline

CAS No.: 95308-00-2

Cat. No.: VC8334228

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxazolo[4,5-b]pyridin-2-yl)aniline - 95308-00-2

Specification

CAS No. 95308-00-2
Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H,13H2
Standard InChI Key MTNVHWFTXUNFMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N

Introduction

Chemical Identity and Structural Features

2-(Oxazolo[4,5-b]pyridin-2-yl)aniline belongs to the oxazolo-pyridine family, a class of bicyclic heteroaromatic compounds. The oxazole ring (a five-membered structure containing oxygen and nitrogen) is fused to a pyridine ring at the 4,5-b positions, with an aniline group attached at the 2-position of the oxazole (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H9N3O\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}
Molecular Weight211.22 g/mol
CAS Registry Number95308-00-2
XLogP3~2.1 (estimated)
Hydrogen Bond Donors1 (NH2_2 group)
Hydrogen Bond Acceptors4 (N and O atoms)

The planar structure and electron-rich aromatic system suggest potential for π-π stacking interactions, a feature exploited in drug design for target binding .

Synthesis and Structural Elucidation

While no direct synthesis protocol for 2-(oxazolo[4,5-b]pyridin-2-yl)aniline is documented, analogous compounds provide methodological insights. A reported route for 2-(oxazol-5-yl)aniline involves:

  • Condensation: 2-Nitrobenzaldehyde reacts with tosylmethylisocyanide (TosMIC) in methanol under basic conditions (K2_2CO3_3) to form 5-(2-nitrophenyl)oxazole .

  • Reduction: Catalytic hydrogenation or Fe/HCl-mediated reduction of the nitro group yields the aniline derivative .

Adapting this approach, 2-(oxazolo[4,5-b]pyridin-2-yl)aniline could be synthesized via cyclization of a suitably substituted pyridine-carboxaldehyde precursor with TosMIC, followed by nitro reduction (Scheme 1). Nuclear magnetic resonance (NMR) data for related compounds show distinct signals:

  • 1H^1\text{H} NMR (DMSO-d6_6): δ 5.34 (s, 2H, NH2_2), 6.66–8.40 (m, aromatic protons) .

  • 13C^{13}\text{C} NMR: Peaks at 111–151 ppm correspond to aromatic carbons and heterocyclic atoms .

Physicochemical and Pharmacokinetic Properties

Experimental data for solubility and stability are scarce, but analogs like 4-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS 95331-56-9) offer parallels. Key parameters include:

ParameterValue
SolubilityLow aqueous solubility
Storage ConditionsRT, protected from light
Metabolic StabilityModerate (inferred from SAR)

The compound’s lipophilicity (LogP ≈ 2.1) suggests moderate membrane permeability, but poor solubility may limit bioavailability. Structural modifications, such as introducing hydrophilic substituents, could optimize these properties .

SupplierLocationPurityAdvantage
BePharm LtdChina>95%Broad catalog
Shanghai Anmike ChemicalChina>95%Competitive pricing
Shaanxi Xihua ChemicalChina>95%Rapid delivery

Current applications are confined to research settings, particularly in drug discovery for neglected tropical diseases.

Challenges and Future Directions

Key gaps include:

  • Synthetic Optimization: Developing scalable routes with higher yields.

  • Biological Profiling: Screening against parasitic, bacterial, and cancer targets.

  • ADME Studies: Assessing absorption, distribution, metabolism, and excretion.

Collaborative efforts between academic and industrial labs could accelerate the translation of this compound into preclinical candidates.

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